N-ethyl-4-methoxy-3-(methylsulfamoyl)benzamide
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Overview
Description
N-ethyl-4-methoxy-3-(methylsulfamoyl)benzamide is an organic compound with the molecular formula C11H15NO4S It is a benzamide derivative, characterized by the presence of an ethyl group, a methoxy group, and a methylsulfamoyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methoxy-3-(methylsulfamoyl)benzamide can be achieved through several synthetic routes. One common method involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. This approach utilizes lithium diisopropylamide (LDA) as a base to promote the deprotonative aroylation of methyl sulfides, resulting in the formation of the desired benzamide derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-methoxy-3-(methylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-ethyl-4-methoxy-3-(methylsulfamoyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-4-methoxy-3-(methylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-methoxybenzamide: Lacks the methylsulfamoyl group, resulting in different chemical properties and reactivity.
4-methoxy-N-methyl-3-(methylsulfamoyl)benzamide: Similar structure but with a methyl group instead of an ethyl group, leading to variations in biological activity and chemical behavior.
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains a chloro and sulfamoyl group, which can significantly alter its reactivity and applications.
Uniqueness
N-ethyl-4-methoxy-3-(methylsulfamoyl)benzamide is unique due to the specific combination of functional groups attached to the benzene ring
Properties
IUPAC Name |
N-ethyl-4-methoxy-3-(methylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-4-13-11(14)8-5-6-9(17-3)10(7-8)18(15,16)12-2/h5-7,12H,4H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCOVGKOUGQPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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